methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
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Overview
Description
Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Glycosylation: The attachment of sugar moieties is done using glycosyl donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial.
Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It can be used to study enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure and multiple functional groups. This makes it highly versatile and useful in various scientific and industrial applications.
Properties
Molecular Formula |
C23H34O16 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18+,20+,21-,22+,23-/m1/s1 |
InChI Key |
WBFTYMQVABCVIU-WECBLGBSSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)OC |
Canonical SMILES |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |
Origin of Product |
United States |
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